Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid
Overview
Description
"Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid" is a complex organic compound featuring both amino and methoxy functional groups, along with a pyridine ring structure. This compound's structure offers diverse chemical properties, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis typically begins with the reaction of a tert-butyl ester with an amino acid derivative to form the backbone of the compound.
Step 2: A methoxy-pyridine derivative is then introduced through a coupling reaction, facilitated by reagents such as coupling agents and base catalysts.
Step 3: The final product is obtained after purification processes, including crystallization or chromatography.
Industrial Production Methods:
Large-scale Production: Industrial synthesis involves similar steps but is optimized for larger yields, employing continuous flow reactors and advanced separation techniques.
Automation: Industrial methods might also incorporate automated systems for monitoring reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the amino or methoxy groups, forming corresponding oxides or aldehydes.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.
Substitution: Nucleophilic substitution can occur at the pyridine ring, with halides being common substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are typical reducing agents used.
Substitution: Conditions often include organic solvents like dichloromethane and catalysts such as palladium.
Major Products:
Oxidized Derivatives: These might include oxo derivatives and other oxygenated compounds.
Reduced Derivatives: Reduced forms include amines or hydroxyl derivatives.
Substitution Products: The products can vary widely, depending on the substituents introduced into the pyridine ring.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysts: Serves as a ligand in metal-catalyzed reactions.
Biology:
Biomarker Research: Utilized in the study of metabolic pathways involving pyridine derivatives.
Medicine:
Drug Development: Investigated for potential therapeutic uses due to its unique structure.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Explored in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: It can inhibit or activate enzymes by binding to active or allosteric sites.
Receptor Binding: May interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Ethyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate
Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate
Propyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate
Feel free to tweak or dive deeper into any sections! Happy reading.
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.C7H8O3S/c1-13(2,3)18-12(16)7-10(14)9-5-6-11(17-4)15-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8,10H,7,14H2,1-4H3;2-5H,1H3,(H,8,9,10)/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVDYUFAMDHHQ-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CC(C1=CN=C(C=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C[C@@H](C1=CN=C(C=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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